Yoduro de benzoiltiocolina

Descripción general

Descripción

Benzoylthiocholine Iodide is a biochemical reagent widely used in life science research. It is known for its role as a substrate in cholinesterase activity assays. The compound has the molecular formula C12H18INOS and a molecular weight of 351.25 g/mol .

Aplicaciones Científicas De Investigación

Benzoylthiocholine Iodide is extensively used in scientific research, particularly in the following fields:

Chemistry: As a reagent in cholinesterase activity assays to study enzyme kinetics and inhibition.

Mecanismo De Acción

Target of Action

Benzoylthiocholine Iodide is a biochemical reagent used in life science research . .

Mode of Action

It is used as a biological material or organic compound for life science related research .

Biochemical Pathways

It is used in various biochemical assays .

Result of Action

It is used as a biochemical reagent in life science research .

Análisis Bioquímico

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that iodide, a component of Benzoylthiocholine Iodide, can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is a solid crystalline powder that is stable at room temperature .

Dosage Effects in Animal Models

Animal models are often used to systematically examine the independent effects of biochemical exposure in a controlled environment .

Metabolic Pathways

It is known that iodide, a component of Benzoylthiocholine Iodide, is involved in various metabolic pathways .

Transport and Distribution

It is known that it is soluble in hot water and hot methanol, suggesting that it may be transported and distributed within cells and tissues via these solvents .

Subcellular Localization

Recent advances in the prediction of subcellular localization of proteins and related topics may provide insights into the potential subcellular localization of Benzoylthiocholine Iodide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzoylthiocholine Iodide can be synthesized through the reaction of benzoyl chloride with thiocholine, followed by the addition of iodine to form the iodide salt. The reaction typically occurs under controlled conditions to ensure high purity and yield .

Industrial Production Methods: In industrial settings, the production of Benzoylthiocholine Iodide involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reactant concentrations to achieve consistent quality and high throughput .

Análisis De Reacciones Químicas

Types of Reactions: Benzoylthiocholine Iodide primarily undergoes hydrolysis reactions catalyzed by cholinesterase enzymes. It can also participate in substitution reactions where the iodide ion is replaced by other nucleophiles .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by cholinesterase enzymes, typically in a buffered aqueous solution at physiological pH.

Substitution: Involves nucleophiles such as hydroxide ions under basic conditions.

Major Products:

Hydrolysis: Produces thiocholine and benzoic acid.

Substitution: Results in the formation of various substituted thiocholine derivatives.

Comparación Con Compuestos Similares

- Acetylthiocholine Iodide

- Butyrylthiocholine Iodide

- Propionylthiocholine Iodide

Comparison: Benzoylthiocholine Iodide is unique due to its benzoyl group, which provides distinct properties compared to other thiocholine derivatives. It is particularly useful in assays where a stable and specific substrate is required.

Actividad Biológica

Benzoylthiocholine Iodide (BZTC), with the chemical formula CHI NOS and CAS number 10561-14-5, is a biochemical reagent primarily used in life science research. This compound has garnered attention due to its role as a substrate for cholinesterase enzymes, which are critical in various biological processes, particularly in the nervous system.

| Property | Value |

|---|---|

| Molecular Weight | 351.25 g/mol |

| Molecular Formula | CHI NOS |

| Purity | >98.0% (T) |

| Physical State | Solid (crystalline powder) |

| Color | White to almost white |

Benzoylthiocholine Iodide is characterized by its stability under proper storage conditions, although it is sensitive to light and moisture. It is soluble in organic solvents but not well characterized in terms of aqueous solubility .

BZTC acts as a substrate for cholinesterases, particularly pseudocholinesterase (ChE). Upon hydrolysis by ChE, BZTC generates thiocholine, which can then react with other reagents to produce measurable products. This property has been exploited in various assays to determine cholinesterase activity in biological samples.

Reaction Mechanism

The hydrolysis of BZTC can be summarized as follows:

This reaction is crucial for developing assays that measure enzyme activity, which can be indicative of certain health conditions, such as liver disease or pesticide exposure .

Cholinesterase Inhibition

Research has shown that BZTC can effectively inhibit cholinesterase activity. A study demonstrated that the K value for ChE with BZTC was between and mmol/l, indicating a strong affinity for this substrate . The relative reactivity of acetylcholinesterase (AChE) to BZTC was found to be significantly lower at only 2%, suggesting that BZTC is more specific for pseudocholinesterase.

Case Studies

- Cholinesterase Activity Measurement : A method was developed using BZTC as a stable substrate for measuring serum cholinesterase activity. The assay showed high correlation with other established methods (correlation factors between 0.993 and 0.998), demonstrating its reliability in clinical settings .

- Toxicological Studies : In toxicology, BZTC has been utilized to assess the impact of organophosphate pesticides on cholinesterase levels in various biological samples, providing insights into exposure levels and potential health risks associated with these compounds .

Research Findings

Recent studies have highlighted the potential of BZTC in various fields:

- Neuropharmacology : BZTC has been investigated for its effects on neurotransmitter dynamics due to its interaction with cholinergic systems.

- Biochemical Assays : Its use as a substrate in biochemical assays for enzyme activity has been validated across multiple studies, reinforcing its importance in both clinical diagnostics and research applications.

Propiedades

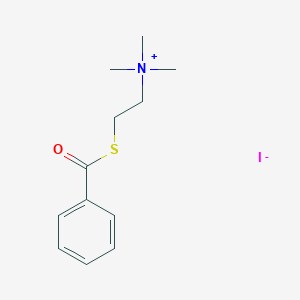

IUPAC Name |

2-benzoylsulfanylethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NOS.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGVSJGEHWZOBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCSC(=O)C1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553325 | |

| Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10561-14-5 | |

| Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzoylthiocholine Iodide function as a substrate for cholinesterase enzymes, and what are the downstream effects of this interaction?

A1: Benzoylthiocholine Iodide serves as a synthetic substrate for cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] These enzymes catalyze the hydrolysis of choline esters, and in the case of Benzoylthiocholine Iodide, the enzymatic reaction yields thiocholine and benzoic acid. The thiocholine product can then react with a colorimetric reagent, such as DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), producing a measurable color change. This colorimetric change allows for the quantification of cholinesterase activity in a sample, such as serum. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.